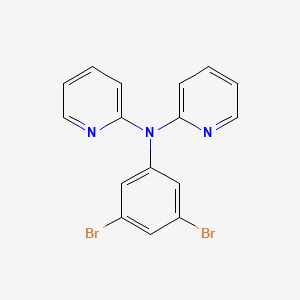
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine is an organic compound that features a dibromophenyl group and two pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine typically involves the reaction of 3,5-dibromoaniline with 2-bromopyridine under specific conditions. A common method might include:
Step 1: Nucleophilic substitution reaction where 3,5-dibromoaniline reacts with 2-bromopyridine in the presence of a base such as potassium carbonate.
Step 2: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow reactions and the use of automated systems for monitoring and controlling reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the dibromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Material Science: It may influence the electronic properties of materials by acting as a dopant or structural component.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichlorophenyl)-N-(pyridin-2-yl)pyridin-2-amine
- N-(3,5-Difluorophenyl)-N-(pyridin-2-yl)pyridin-2-amine
Uniqueness
N-(3,5-Dibromophenyl)-N-(pyridin-2-yl)pyridin-2-amine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, which can affect the compound’s interaction with biological targets and its overall chemical behavior.
Propriétés
Numéro CAS |
684243-07-0 |
|---|---|
Formule moléculaire |
C16H11Br2N3 |
Poids moléculaire |
405.09 g/mol |
Nom IUPAC |
N-(3,5-dibromophenyl)-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C16H11Br2N3/c17-12-9-13(18)11-14(10-12)21(15-5-1-3-7-19-15)16-6-2-4-8-20-16/h1-11H |
Clé InChI |
XTSPTAYYAHLRKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=CC(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
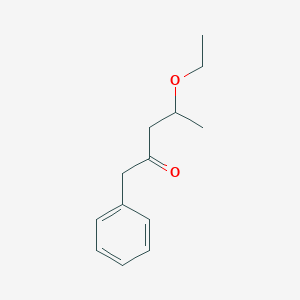

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

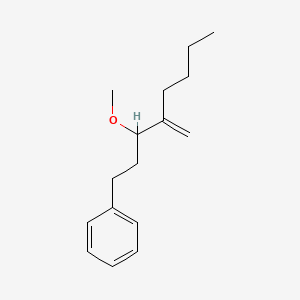
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
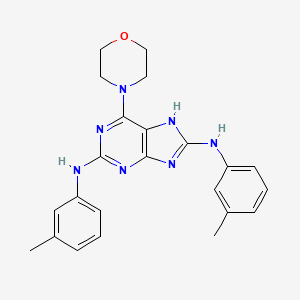
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
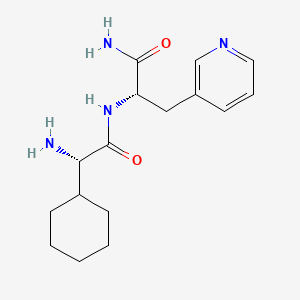
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
